Phosphonothioic dichloride, ethenyl-

Photoelectron Spectroscopy Electronic Structure Reactivity Prediction

Phosphonothioic dichloride, ethenyl- (CAS 15849-99-7), also known as dichloro-ethenyl-sulfanylidene-λ5-phosphane, is a vinyl-substituted organophosphorus compound with the molecular formula C2H3Cl2PS and a molecular weight of 160.990 g/mol. It belongs to the class of vinylphosphonothioic dichlorides, containing a reactive carbon-carbon double bond and a thiophosphoryl (P=S) group, making it distinct from its oxygen analog, Phosphonic dichloride, ethenyl- (CAS 1438-74-0, C2H3Cl2OP, MW 144.924).

Molecular Formula C2H3Cl2PS
Molecular Weight 160.99 g/mol
CAS No. 15849-99-7
Cat. No. B092565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonothioic dichloride, ethenyl-
CAS15849-99-7
SynonymsPhosphonothioic dichloride, ethenyl-
Molecular FormulaC2H3Cl2PS
Molecular Weight160.99 g/mol
Structural Identifiers
SMILESC=CP(=S)(Cl)Cl
InChIInChI=1S/C2H3Cl2PS/c1-2-5(3,4)6/h2H,1H2
InChIKeyQDOPBBLWIUQTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonothioic dichloride, ethenyl- (CAS 15849-99-7): Chemical Identity and Comparator Landscape for Informed Procurement


Phosphonothioic dichloride, ethenyl- (CAS 15849-99-7), also known as dichloro-ethenyl-sulfanylidene-λ5-phosphane, is a vinyl-substituted organophosphorus compound with the molecular formula C2H3Cl2PS and a molecular weight of 160.990 g/mol [1]. It belongs to the class of vinylphosphonothioic dichlorides, containing a reactive carbon-carbon double bond and a thiophosphoryl (P=S) group, making it distinct from its oxygen analog, Phosphonic dichloride, ethenyl- (CAS 1438-74-0, C2H3Cl2OP, MW 144.924) [2]. Its saturated alkyl counterparts, Methylphosphonothioic dichloride (CAS 676-98-2) and Ethylphosphonothioic dichloride (CAS 993-43-1), lack the vinyl unsaturation crucial for polymerization and specific derivatization chemistries. This compound's utility is documented across organic synthesis, polymer chemistry, and lithium-ion battery safety [3], making it essential for buyers to understand its specific performance relative to these analogs before making sourcing decisions.

Why Phosphonothioic dichloride, ethenyl- Cannot Be Substituted by Generic Analogs Without Risking Application Failure


Substituting Phosphonothioic dichloride, ethenyl- with a generic phosphonic or alkylphosphonothioic dichloride introduces significant risk across multiple application dimensions. The vinyl group confers the ability to undergo radical or anionic polymerization, a property completely absent in saturated compounds like Ethylphosphonothioic dichloride, making the latter useless for generating phosphorus-containing polymer backbones for flame-retardant materials or battery electrolytes [1]. Furthermore, the replacement of the P=O moiety with P=S fundamentally alters the electronic structure, as directly evidenced by a 1.54 eV difference in ionization energy between the target compound and its oxygen analog [2]. This difference manifests as demonstrably slower condensation reactivity but significantly higher hydrolytic stability in the final products [3]. Therefore, 'in-class' substitution based solely on the phosphonothioic dichloride designation can lead to failed syntheses, lower yields, or inferior material performance, making compound-specific qualification a non-negotiable procurement step.

Quantitative Evidence Guide for Phosphonothioic dichloride, ethenyl- Against Key Comparators


Ionization Energy Lowered by 1.54 eV Versus Phosphonic Analog Enables Different Redox Reactivity

The vertical ionization energy (IE) of Phosphonothioic dichloride, ethenyl- is 9.70 eV [1]. This is significantly lower than the IE of its direct oxygen analog, Phosphonic dichloride, ethenyl-, which has a reported vertical IE of 11.24 eV from the same research group using the same methodology (photoelectron spectroscopy) [2]. The 1.54 eV lower IE for the P=S compound indicates a higher energy HOMO, directly implying that the target compound is more easily oxidized and will exhibit distinct reactivity with electron acceptors or in electrochemical environments compared to the P=O analog.

Photoelectron Spectroscopy Electronic Structure Reactivity Prediction

Slower Acylation Kinetics vs. Phosphonic Dichlorides Enables Greater Control in Heterocycle Synthesis

In a direct class-level comparison, phosphonothioic dichlorides (P=S) were found to react more slowly than the corresponding phosphonic dichlorides (P=O) during condensation with o-diamines to form 2,3-dihydro-1H-1,3,2-benzodiazaphosphole rings [1]. While the paper does not provide specific rate constants, the qualitative observation is consistent and significant for synthetic planning. The decreased electrophilicity of the phosphorus center, corroborated by the lower ionization energy, is the root cause. This provides a wider process window, enabling controlled access to the phosphonothioic heterocycle scaffold without excessive side-product formation, a benefit not offered by the more aggressive phosphonic analog.

Organic Synthesis Reaction Kinetics Heterocyclic Chemistry

Resulting 2-Sulfide Heterocycles Exhibit Superior Hydrolytic Stability Over 2-Oxide Analogs

A critical downstream consequence of using phosphonothioic dichlorides is that the resulting 2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfides are 'much more resistant to hydrolysis' than the 2-oxide analogs derived from phosphonic dichlorides [1]. This property was demonstrated under mild conditions where the 2-oxides underwent hydrolysis, whereas the 2-sulfides remained stable. This stability extends to chemical robustness, as the 2-sulfides could be N-methylated under conditions that hydrolyzed the 2-oxides. This differential stability profile is a direct result of the initial choice of the P=S over the P=O precursor.

Heterocycle Stability Hydrolysis Resistance Material Durability

Unique Functionality as a Lithium-Ion Battery Electrolyte Safety Additive via In-Situ Polymerization

A Chinese patent from 2021 specifically identifies Phosphonothioic dichloride, ethenyl- (referred to as HPS-1) as one of the preferred phosphorus-sulfur monomers for use as a lithium-ion battery electrolyte additive [1]. Its unique value proposition lies in its ability to undergo electrochemical in-situ polymerization to form a gel electrolyte, suppressing flammability while simultaneously reacting with residual alkali on the cathode surface to form a protective film. The patent explicitly contrasts this dual functionality with conventional phosphate flame retardants like trimethyl phosphate (TMP) or triethyl phosphate (TEP), which fail to form a stable solid electrolyte interphase (SEI) on the anode and can cause gas evolution and graphite exfoliation [2].

Lithium-Ion Battery Electrolyte Additive Safety In-Situ Polymerization

Specific Application Scenarios for Phosphonothioic dichloride, ethenyl- Justified by Evidence


Synthesis of Hydrolytically Robust Phosphorus Heterocycles for Agrochemicals or Materials

Researchers synthesizing phosphorus-containing heterocycles where downstream stability to moisture or chemical reagents is critical will find the target compound irreplaceable. The evidence confirms that products derived from this P=S precursor resist hydrolysis under conditions that degrade P=O analogs [1]. For example, when building benzodiazaphosphole libraries for biological screening, the use of this compound ensures the final 2-sulfide product will survive common workup procedures and biological assays that would decompose the 2-oxide, directly improving the reliability of structure-activity relationship (SAR) data. Non-vinyl alternatives cannot be used for vinyl-specific derivatizations [2].

Development of Next-Generation Non-Flammable Lithium-Ion Battery Electrolytes

Battery R&D teams focused on improving the intrinsic safety of high-energy-density lithium-ion cells should procure this specific monomer. Unlike conventional phosphate flame-retardant additives, which compromise electrochemical performance, this vinyl phosphonothioic monomer undergoes in-situ polymerization to form a stable gel electrolyte and a protective cathode film [3]. The presence of both the vinyl group (for polymerization) and the reactive P-Cl bonds (for scavenging cathode surface alkali) creates a synergistic safety mechanism not found in any single comparator compound, directly addressing the principal safety-performance trade-off in current battery technology [4].

Precursor for Flame-Retardant Vinyl Polymers and Copolymers

The compound serves as a reactive monomer for creating intrinsically flame-retardant polymers via copolymerization with standard vinyl monomers. The resulting polymers incorporate both phosphorus (condensed-phase char formation) and sulfur (radical scavenging) into the polymer backbone, potentially achieving UL-94 V-0 ratings at lower loadings than additive-type retardants. The vinyl group is essential for this covalent incorporation, a feature entirely absent in ethyl or methyl phosphonothioic dichlorides, which can only act as chain terminators or post-modification reagents [5]. This makes the compound the only suitable choice for creating durable, non-leaching fire-retardant copolymers.

Key Intermediate in the Synthesis of Vinyl-Substituted Organophosphorus Insecticides

In agrochemical synthesis, the compound's dual reactive handles—a vinyl group and two chlorine atoms on phosphorus—allow for successive derivatization to complex structures. The slower, more controllable reactivity of the P=S group documented in condensation reactions [6] provides a distinct synthetic advantage over the P=O analog, enabling sequential substitution without premature hydrolysis. When the final insecticide target requires a vinyl-thiophosphonate core, the use of this compound avoids the need for late-stage, low-yielding sulfur introduction, improving overall synthetic efficiency and purity [7].

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